molecular formula C9H12N2O2 B8748609 6-(Dimethylamino)-5-methylnicotinic acid CAS No. 916343-43-6

6-(Dimethylamino)-5-methylnicotinic acid

Cat. No.: B8748609
CAS No.: 916343-43-6
M. Wt: 180.20 g/mol
InChI Key: JBYKXSRLUWTGHO-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-5-methylnicotinic acid is a substituted nicotinic acid derivative featuring a dimethylamino (-N(CH₃)₂) group at the 6-position and a methyl (-CH₃) group at the 5-position of the pyridine ring (Figure 1).

Its applications remain speculative but may include roles in medicinal chemistry as a building block for tuberculosis drug analogs or enzyme inhibitors, given the pharmacological relevance of nicotinic acid derivatives .

Properties

CAS No.

916343-43-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-(dimethylamino)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(9(12)13)5-10-8(6)11(2)3/h4-5H,1-3H3,(H,12,13)

InChI Key

JBYKXSRLUWTGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The following table summarizes key structural analogs of 6-(dimethylamino)-5-methylnicotinic acid, highlighting substituent positions and functional groups:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound -CH₃ (5), -N(CH₃)₂ (6) -COOH ~195.2* Discontinued; potential drug precursor
5-Methylnicotinic acid -CH₃ (5) -COOH 137.1 Freely water-soluble; industrial use
6-(Methylthio)nicotinic acid -SCH₃ (6) -COOH 169.2 Electron-withdrawing substituent; unknown bioactivity
6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid -CH₃ (5), -N-piperazine (6) -COOH 279.3 Bulkier substituent; explored in medicinal chemistry
6-(Dimethylamino)picolinic acid -N(CH₃)₂ (6) -COOH (position 2) 166.2 Positional isomer; research reagent

*Estimated based on molecular formula.

Key Observations:
  • In contrast, the methylthio group in 6-(methylthio)nicotinic acid introduces an electron-withdrawing effect, which may reduce reactivity .
  • Biological Relevance : Bulky substituents, such as the piperazine group in 6-(4-isopropylpiperazin-1-yl)-5-methylnicotinic acid, are often incorporated to improve target binding in drug candidates, as seen in tuberculosis research .

Physicochemical Properties

  • Solubility: 5-Methylnicotinic acid is freely soluble in water due to its unsubstituted carboxyl group and small methyl group . this compound likely has moderate solubility in water, as the dimethylamino group enhances polarity, but its discontinued status suggests possible stability issues .
  • Stability: 5-Methylnicotinic acid is stable under recommended storage conditions, while this compound’s instability may relate to sensitivity to heat or moisture .

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